Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H21NO4S and its molecular weight is 347.43. The purity is usually 95%.
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Biological Activity
Methyl 2-(3-(5-methylfuran-2-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a tetrahydrobenzo[b]thiophene core structure with several functional groups, including a methyl ester and a propanamido group. The presence of the 5-methylfuran moiety enhances its structural complexity and potential biological efficacy.
Target Interaction
The primary mechanism of action involves the activation of the Nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway. NRF2 is a critical transcription factor that regulates antioxidant response genes. The compound disrupts the interaction between NRF2 and Kelch-like ECH-associated protein 1 (KEAP1), leading to increased expression of antioxidant genes such as NQO1 and HO-1 .
Biochemical Pathways
The activation of NRF2 influences several biochemical pathways related to oxidative stress response and inflammation. This modulation can lead to protective effects against cellular damage caused by reactive oxygen species (ROS) and other stressors.
Antimicrobial Properties
Research indicates that compounds related to the tetrahydrobenzo[b]thiophene structure exhibit significant antimicrobial activity. For example, derivatives have shown potent inhibitory effects against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.54 to 1.11 μM .
Compound | Target Bacteria | MIC (μM) |
---|---|---|
3b | E. coli | 1.11 |
3b | P. aeruginosa | 1.00 |
3b | Salmonella | 0.54 |
3b | S. aureus | 1.11 |
Anticancer Activity
In vitro studies have demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest through the modulation of signaling pathways associated with cancer progression .
Case Studies and Research Findings
- Antibacterial Evaluation : A study synthesized a series of tetrahydrobenzothiophene derivatives, including the compound , which displayed significant antibacterial activity against clinical strains of bacteria . Notably, compound 3b showed excellent activity against E. coli with an MIC value of 1.11 μM.
- Cytotoxicity Assays : The cytotoxic effects were evaluated using MTT assays on HaCat (human keratinocyte) cells and Balb/c 3T3 cells, revealing promising results for compounds structurally related to the target compound .
- Molecular Docking Studies : In silico assessments indicated favorable binding interactions with key enzymes involved in bacterial resistance mechanisms, suggesting potential as a lead compound in drug development for antibiotic-resistant infections .
Properties
IUPAC Name |
methyl 2-[3-(5-methylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-7-8-12(23-11)9-10-15(20)19-17-16(18(21)22-2)13-5-3-4-6-14(13)24-17/h7-8H,3-6,9-10H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFDTYHTJHDRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.